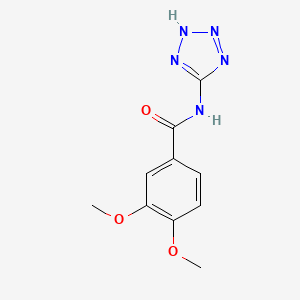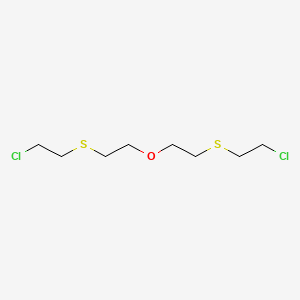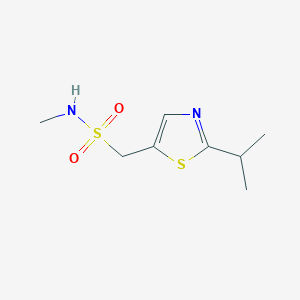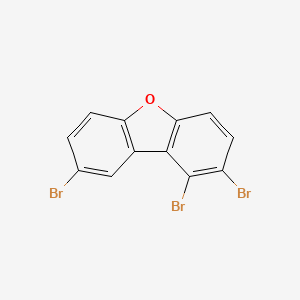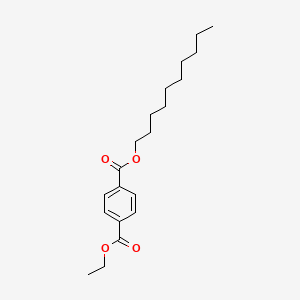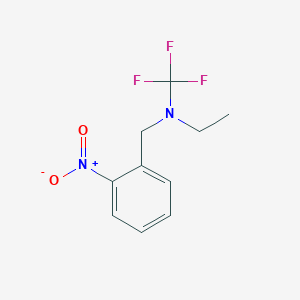
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features both a nitrobenzyl group and a trifluoromethyl group attached to an ethanamine backbone. Compounds with such functional groups are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Nitration of Benzyl Compounds:
Formation of Trifluoromethyl Compounds: The trifluoromethyl group can be introduced via various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: The final step involves the formation of the ethanamine backbone, which can be achieved through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and trifluoromethylation processes, followed by purification steps such as distillation or crystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the benzyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for potential pharmacological activities, including antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways and molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-nitrobenzyl)-N-methylamine: Similar structure but lacks the trifluoromethyl group.
N-(2-nitrobenzyl)-N-(trifluoromethyl)propylamine: Similar structure with a longer alkyl chain.
N-(2-nitrophenyl)-N-(trifluoromethyl)ethanamine: Similar structure with the nitro group directly attached to the phenyl ring.
Uniqueness
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the combination of the nitrobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H11F3N2O2 |
|---|---|
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
N-[(2-nitrophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-14(10(11,12)13)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
RGDCCUWAEZTTFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



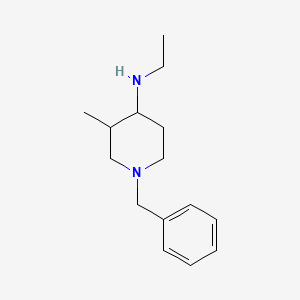

![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
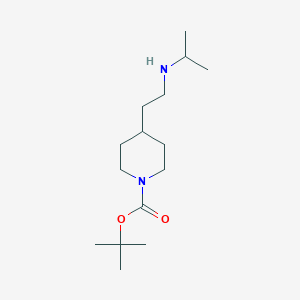
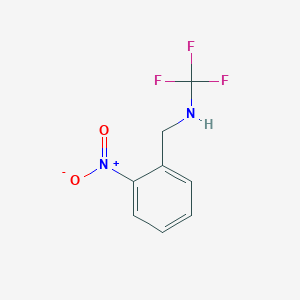
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)
